molecular formula C19H20ClF2NO2 B4617140 2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

Cat. No. B4617140
M. Wt: 367.8 g/mol
InChI Key: BDXAQMDWFHTDAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, typically involves the formation of benzamide moieties through various chemical reactions. For instance, studies have described the preparation of benzamide derivatives by reacting morpholinylmethyl with chloro and ethoxy substituents, showcasing the versatility in synthesizing such compounds with specific functional groups (Kato et al., 1992). These methodologies highlight the strategic incorporation of substituents to achieve desired chemical structures and properties.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including 2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, often focuses on the impact of specific substituents on the molecule's overall configuration and potential intermolecular interactions. The crystalline forms of similar compounds have been characterized to understand how structural variations influence their stability and behavior (Yanagi et al., 2000). Such analyses are crucial for predicting the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, fluorinated benzamide neuroleptics have been synthesized and radiolabeled for pharmaceutical applications, demonstrating the chemical versatility and potential for modification of these compounds (Mukherjee, 1991). Such studies are indicative of the broad range of chemical reactions that benzamide derivatives can participate in, based on their structural makeup.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are directly influenced by their molecular structure. Polymorphs of similar compounds have been extensively studied to understand these properties (Yanagi et al., 2000). This knowledge aids in the development of compounds with desirable physical characteristics for various applications.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological systems, are areas of significant research interest. The synthesis and characterization of these compounds provide insights into their chemical behavior and potential as pharmacological agents or materials (Choi et al., 2003). Understanding these properties is crucial for tailoring benzamide derivatives for specific applications.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2NO2/c1-11(2)13-5-4-12(3)8-18(13)25-7-6-23-19(24)14-9-16(21)17(22)10-15(14)20/h4-5,8-11H,6-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXAQMDWFHTDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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